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Executive Summary

GSK2556286 is a novel, orally active anti-tubercular drug candidate that has demonstrated
significant potential in preclinical studies. Identified through high-throughput screening of
compounds targeting intracellular Mycobacterium tuberculosis (Mtb), GSK2556286 exhibits a
unique cholesterol-dependent mechanism of action, potent activity against drug-sensitive and
drug-resistant Mtb strains, and efficacy in murine models of tuberculosis. This technical guide
provides a comprehensive overview of the core data, experimental protocols, and proposed
mechanisms associated with GSK2556286, intended to inform further research and
development efforts in the field of anti-tubercular therapeutics.

Mechanism of Action

GSK2556286's anti-tubercular activity is contingent on the presence of cholesterol, a crucial
carbon source for Mtb during infection.[1][2] The compound is an agonist of the membrane-
bound adenylyl cyclase, Rv1625c (Cya), in M. tuberculosis.[3][4] Activation of Rv1625c by
GSK2556286 leads to a significant increase in intracellular cyclic AMP (CAMP) levels,
approximately 50-fold higher than in untreated cells.[3][4][5] This surge in cCAMP is believed to
disrupt cholesterol catabolism, thereby inhibiting the growth of Mtb.[4][5] Evidence for this
mechanism is supported by the observation that spontaneous resistant mutants to
GSK2556286 frequently harbor loss-of-function mutations in the cya gene.[1][6] Furthermore, a
cya knockout mutant of Mtb exhibits high-level resistance to the compound.[1]
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Quantitative Data
In Vitro Activity

GSK2556286 demonstrates potent activity against M. tuberculosis within human macrophages
and in the presence of cholesterol in axenic culture.[1][6][7] Notably, its activity is significantly
reduced in standard glucose-containing media, highlighting its cholesterol-dependent
mechanism.[3][7]

Assay . .
. Mtb Strain Metric Value (UM) Reference
Condition

Intracellular

(THP-1 cells) H37Rv ICs0 0.07 [1][6][7]

Extracellular
(Cholesterol H37Rv ICso 2.12 [31[7]

medium)

Extracellular
(Cholesterol Erdman ICs0 0.71 [31[7]

medium)

Extracellular
(Glucose H37Rv ICso0 >125 [31[7]

medium)

Extracellular
(Glucose Erdman ICso0 >50 [31[7]

medium)

Clinical Isolates ]
Various DS,
(Cholesterol MICso 1.2 [1][6]
) MDR, XDR
medium)

ICs0: 50% inhibitory concentration; MICeo: Minimum inhibitory concentration for 90% of isolates;
DS: Drug-sensitive; MDR: Multi-drug resistant; XDR: Extensively drug-resistant.

Preclinical Pharmacokinetics
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Pharmacokinetic studies in preclinical species indicate that GSK2556286 has low to moderate
clearance and good oral bioavailability.[1][8] Physiologically-based pharmacokinetic (PBPK)
modeling predicts favorable human pharmacokinetic parameters.[1][8]

Species Parameter Value Reference
Mouse

Oral Bioavailability High [118]

Rat

Oral Bioavailability Moderate [1]8]

Dog

Oral Bioavailability Moderate [1][8]

Human (Predicted)

Blood Clearance 3.3 mL/min/kg [1][8]
Volume of Distribution 3.5 L/kg [1][8]
Oral Bioavailability > 60% [118]

In Vivo Efficacy

GSK2556286 has demonstrated dose-dependent bactericidal activity in murine models of
chronic tuberculosis infection.[1][6] It has shown efficacy in both BALB/c mice, which develop
cellular lung lesions, and C3HeB/FeJ mice, which form caseating granulomas more
representative of human tuberculosis.[1]
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Mouse Model Dosing Regimen Outcome Reference
10-200 mg/kg, p.o., 5 Significant bactericidal
BALB/c (Chronic) days/week for 4 effect; maximal effect [31[7]
weeks at ~10 mg/kg
10-200 mg/kg, p.o., 5 o o
) Significant bactericidal
C3HeB/FeJ (Chronic) days/week for 4 [31[7]
effect
weeks
50 mg/kg in o )
o ] Significantly increased
combination with ]
BALB/c (Subacute) efficacy compared to [1]

Bedaquiline and

Pretomanid

BPa alone

Experimental Protocols

Determination of In Vitro Anti-Tubercular Activity

Extracellular Minimum Inhibitory Concentration (MIC) Assay:

M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 10% OADC

(oleic acid-albumin-dextrose-catalase) and either 0.2% glucose or 0.5 mM cholesterol.

o GSK2556286 is serially diluted in the respective culture medium in a 96-well plate format.

o A standardized inoculum of Mtb (e.g., 10> CFU/mL) is added to each well.

e Plates are incubated at 37°C for 7-14 days.

o Bacterial growth is assessed by measuring optical density at 600 nm or by using a growth

indicator such as resazurin.

e The MIC is defined as the lowest concentration of the drug that inhibits visible growth.

Intracellular Activity in THP-1 Macrophages:

e Human THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-

myristate 13-acetate (PMA).
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e The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of
infection (MOI), typically between 1 and 10.

» After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing.
e Cells are then incubated with varying concentrations of GSK2556286.

» After a defined incubation period (e.g., 3-5 days), the macrophages are lysed to release
intracellular bacteria.

e The number of viable bacteria is determined by plating serial dilutions of the lysate on
Middlebrook 7H11 agar and counting colony-forming units (CFUS).

e The ICso is calculated as the concentration of GSK2556286 that reduces CFU counts by
50% compared to untreated controls.

In Vivo Efficacy in Murine Models

Chronic Infection Model (BALB/c and C3HeB/FeJ mice):

Female BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis

(e.g., H37Rv or Erdman strain) to establish a chronic infection.

o Treatment is initiated several weeks post-infection when a stable bacterial load is established
in the lungs.

o GSK2556286 is formulated in an appropriate vehicle (e.g., 1% methylcellulose) and
administered orally at various doses.

o Treatment is typically given 5 days a week for a duration of 4 to 8 weeks.

» At specified time points, mice are euthanized, and their lungs are aseptically removed and
homogenized.

o Serial dilutions of the lung homogenates are plated on selective agar to enumerate the
bacterial load (CFUSs).
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» Efficacy is determined by the reduction in lung CFU counts compared to untreated control

mice.

Preclinical to Clinical Workflow for GSK2556286
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Preclinical to Clinical Workflow for GSK2556286

Clinical Development and Future Directions

A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and
pharmacokinetics of GSK2556286 in healthy adult volunteers.[9][10] However, the study was
terminated based on pre-defined stopping criteria.[11] The specific reasons for the termination
have not been publicly detailed.

Despite the halt in its clinical development, the discovery and preclinical evaluation of
GSK2556286 provide valuable insights for future anti-tubercular drug discovery programs. The
novel cholesterol-dependent mechanism of action targeting Rv1625c represents a promising
avenue for developing new therapeutics that are active against intracellular Mtb and could
potentially shorten treatment regimens. Further research into the structure-activity relationships
of this class of compounds and a deeper understanding of the downstream effects of CAMP
modulation in M. tuberculosis are warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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